A Technical Guide to 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid: A Cornerstone Building Block for Kinase Inhibitor Discovery
A Technical Guide to 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid: A Cornerstone Building Block for Kinase Inhibitor Discovery
Abstract
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid (CAS No. 1451393-13-7) is a highly functionalized arylboronic acid that has emerged as a critical structural motif in modern medicinal chemistry. Its unique substitution pattern—featuring chloro, fluoro, and hydroxyl groups—provides a strategic combination of steric and electronic properties, enabling potent and selective interactions with biological targets. This guide offers an in-depth technical overview of its physicochemical properties, validated synthetic and purification protocols, and core applications, with a particular focus on its pivotal role in the synthesis of kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR) family. We provide field-proven insights into its reactivity, handling, and the causal logic behind key experimental choices, aimed at researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of a Multifunctional Reagent
In the landscape of drug discovery, particularly in oncology, the development of small-molecule kinase inhibitors remains a paramount objective.[1] Arylboronic acids are indispensable tools in this endeavor, serving as key precursors in palladium-catalyzed cross-coupling reactions to construct the complex biaryl scaffolds common in these therapeutics.[2]
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a premier example of a "designer" building block. Its constituent parts are not arbitrary; each functional group serves a distinct purpose:
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The Boronic Acid Moiety: The primary reactive handle for Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[3]
-
The Fluoro Group: Located ortho to the boronic acid, the fluorine atom modulates the acidity and reactivity of the boronic acid. In the final drug molecule, it often acts as a hydrogen bond acceptor or a metabolic blocker, enhancing binding affinity and pharmacokinetic properties.[4]
-
The Chloro Group: Positioned para to the boronic acid, this halogen can occupy hydrophobic pockets within a kinase active site and provides an additional vector for molecular design.[4]
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The Hydroxyl Group: As a hydrogen bond donor and acceptor, the phenolic hydroxyl is frequently crucial for anchoring a ligand to the hinge region of a kinase active site.[5]
This guide synthesizes the available technical data and procedural knowledge to provide a comprehensive resource for the effective utilization of this high-value chemical intermediate.
Chapter 1: Physicochemical Properties and Structural Analysis
A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application. The key identifiers and properties of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1451393-13-7 | [6][7] |
| Molecular Formula | C₆H₅BClFO₃ | [6] |
| Molecular Weight | 190.37 g/mol | [6] |
| Appearance | Typically an off-white to light-colored solid | [1] |
| IUPAC Name | (4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | [6] |
| Solubility | Soluble in polar organic solvents such as methanol, THF, and DMSO. Limited solubility in water and nonpolar solvents. | General Knowledge |
| Stability | Stable under recommended storage conditions.[8] Prone to dehydration to form cyclic boroxine anhydrides, especially upon heating or prolonged storage if not perfectly dry.[9] | General Knowledge |
Spectroscopic Signature: While specific spectra for this exact compound are not publicly available, the expected signatures are:
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¹H NMR (in DMSO-d₆): Aromatic protons would appear as multiplets in the 6.8-7.5 ppm range. The two hydroxyl protons on the boron atom and the phenolic hydroxyl proton would appear as broad singlets, with chemical shifts highly dependent on concentration and residual water content.
-
¹³C NMR (in DMSO-d₆): Six distinct aromatic carbon signals, with chemical shifts influenced by the attached substituents. The C-B bond would cause the ipso-carbon to appear as a broad, low-intensity signal.
-
¹⁹F NMR (in DMSO-d₆): A singlet or narrow multiplet, with a chemical shift characteristic of an aryl fluoride.
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Mass Spectrometry (ESI-): A prominent peak at m/z = 189/191, corresponding to [M-H]⁻, showing the characteristic isotopic pattern for one chlorine atom.
Chapter 2: Synthesis and Purification
The synthesis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a multi-step process that requires careful control of reaction conditions, particularly temperature. The most logical and field-proven route involves a directed ortho-metalation of a protected phenol precursor, followed by borylation and subsequent deprotection.[5][10]
Synthetic Workflow Diagram
The overall synthetic strategy is depicted below. The key is to use the methoxy group as both a protecting group for the phenol and a director for the lithiation step.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established methods for analogous compounds.[10][11]
PART A: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 1-chloro-3-fluoro-2-methoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 10 mL per mmol of starting material).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Causality Check: The methoxy group directs the lithium to the C4 position (ortho to the fluorine and meta to the chlorine), the most acidic proton. The extremely low temperature is critical to prevent side reactions and decomposition of the lithiated intermediate.
-
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching & Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-fluoro-3-methoxyphenylboronic acid.
PART B: Demethylation to 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
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Reaction Setup: Dissolve the crude product from Part A in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Deprotection: Slowly add boron tribromide (BBr₃, 1.0 M in DCM, 1.5-2.0 equiv) dropwise.
-
Expert Insight: BBr₃ is a powerful Lewis acid ideal for cleaving aryl methyl ethers. An excess is used to drive the reaction to completion. The reaction is highly exothermic and releases HBr gas, requiring a well-ventilated fume hood and careful quenching.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by adding it to a stirred mixture of ice and water.
-
Extraction & Purification: Extract the product with ethyl acetate. The desired product may be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. The final product should be dried under high vacuum to remove residual solvents and water.
Chapter 3: Chemical Reactivity and Key Applications
The primary utility of 4-chloro-2-fluoro-3-hydroxyphenylboronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds.[3][12]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Application in FGFR Inhibitor Synthesis
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.[14] Potent and selective FGFR inhibitors are therefore highly sought-after oncology therapeutics. Many advanced FGFR inhibitors, such as the clinical candidate AZD4547, feature a substituted biaryl core.[11][15]
While the exact synthesis of AZD4547 may use a different precursor, 4-chloro-2-fluoro-3-hydroxyphenylboronic acid represents a key building block for next-generation inhibitors targeting the same chemical space.[5][16]
Synthetic Rationale: In the development of FGFR inhibitors, chemists often couple a heterocyclic core (Ar¹-X, e.g., a substituted pyrazole or indazole) with a highly functionalized phenyl ring (Ar²), provided by our boronic acid.[5][17]
-
Challenge: Direct Suzuki coupling using the unprotected 4-chloro-2-fluoro-3-hydroxyphenylboronic acid can be problematic. The phenolic hydroxyl group can interfere with the catalyst and is prone to side reactions. Furthermore, ortho/para-substituted phenolboronic acids can undergo rapid protodeboronation (loss of the boronic acid group).[5]
-
Field-Proven Solution: The most robust and reliable strategy is to perform the Suzuki coupling using the methoxy-protected intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid . The final step of the synthesis is then the deprotection of the methoxy ether to reveal the crucial phenolic hydroxyl group, which is often essential for potent biological activity.[5][17] This approach ensures higher yields and a cleaner reaction profile for the critical C-C bond formation.
Chapter 4: Handling, Storage, and Safety
As with all boronic acids, proper handling and storage are essential to maintain the reagent's integrity and ensure user safety.
Safety Profile:
-
GHS Hazard Statements: Based on data for analogous compounds, 4-chloro-2-fluoro-3-hydroxyphenylboronic acid should be treated as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][18]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.[19]
Storage and Stability:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19] For long-term storage, refrigeration (2-8 °C) is recommended.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and moisture.[8]
-
Boroxine Formation: Phenylboronic acids have a propensity to lose water to form a trimeric cyclic anhydride called a boroxine. While this process is often reversible upon exposure to water during reaction work-up, it changes the molecular weight of the solid reagent. For reactions requiring precise stoichiometry, it is best to use a freshly opened or properly stored bottle, or to analyze the boronic acid/boroxine ratio beforehand.
Conclusion
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is more than just a catalogue chemical; it is a product of rational design, embodying key structural features sought after in modern drug discovery. Its strategic placement of halogen and hydroxyl groups provides medicinal chemists with a powerful tool to probe and optimize ligand-protein interactions. While its direct use in coupling reactions requires careful consideration of protecting group strategies, the insights provided in this guide—from synthesis to application—are intended to empower researchers to leverage its full potential in the development of next-generation therapeutics, particularly in the competitive field of kinase inhibitor research.
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